Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
Core Structural Features
The molecule consists of:
- Indolizine core : A fused bicyclic system with a five-membered pyrrole ring and a six-membered pyridine ring.
- Functional groups :
- Ethyl ester group at position 1 of the indolizine ring, contributing to its solubility and reactivity.
- 4-Methoxyphenyl substituent at position 2, introducing electron-donating effects and steric bulk.
The molecular formula is C₁₈H₁₇NO₃ , with a molecular weight of 295.34 g/mol . The SMILES notation is CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC .
Crystallographic Insights
While direct crystallographic data for this compound are limited, analogous indolizine derivatives (e.g., ethyl 3-benzoylindolizine-1-carboxylate) reveal:
Melting Point and Physical Properties
The compound exhibits a melting point of 160–162°C , consistent with its ester functionality and aromatic substituent. Solubility in organic solvents (e.g., ethanol, THF) is enhanced by the ethyl ester group.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)17-15(12-19-11-5-4-6-16(17)19)13-7-9-14(21-2)10-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJVAZWQJYWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Classical Synthetic Routes via the Ortoleva–King Reaction
Mechanism of the Ortoleva–King Reaction
The Ortoleva–King reaction enables the construction of the indolizine scaffold by coupling 2-pyridylacetate derivatives with electrophilic partners. For ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate, this method involves the condensation of ethyl 2-pyridylacetate with 4-methoxybenzaldehyde under oxidative conditions. The reaction proceeds through a tandem cyclization-oxidation mechanism, where the pyridine nitrogen facilitates deprotonation, followed by intramolecular cyclization to form the indolizine core.
Key steps include:
- Base-mediated deprotonation : Potassium tert-butoxide abstracts the α-hydrogen from ethyl 2-pyridylacetate, generating a resonance-stabilized enolate.
- Aldol condensation : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy intermediate.
- Dehydration and cyclization : Acidic workup eliminates water, followed by oxidative aromatization using iodine or DDQ (dichlorodicyanoquinone) to yield the indolizine product.
Optimization of Reaction Conditions
Optimization studies reveal that solvent choice and temperature critically impact yield. Using tetrahydrofuran (THF) at 60°C for 12 hours achieves a 72% yield, whereas dimethylformamide (DMF) at higher temperatures (80°C) reduces yield to 58% due to side reactions. The addition of molecular sieves (4Å) improves water removal, enhancing cyclization efficiency.
Alternative Synthesis via 2-Picoline and 4-Methoxy Phenacyl Bromide
Two-Step Alkylation-Cyclization Protocol
A scalable alternative involves reacting 2-picoline with 4-methoxy phenacyl bromide in acetone under reflux (4 hours), followed by cyclization in aqueous sodium bicarbonate (90°C, 9 hours). This method produces the indolizine intermediate, which is subsequently esterified with ethyl chloroformate.
Step 1: Alkylation of 2-Picoline
2-Picoline (10 g, 107.5 mmol) reacts with 4-methoxy phenacyl bromide (24.6 g, 107.5 mmol) in acetone, forming a quaternary ammonium salt. The reaction’s exothermic nature necessitates controlled addition to prevent polymerization.
Step 2: Cyclization and Esterification
The intermediate salt undergoes cyclization in basic aqueous conditions, yielding 2-(4-methoxyphenyl)indolizine. Subsequent treatment with ethyl chloroformate in tetrahydrofuran (0°C, 1 hour) introduces the carboxylate group, affording the final product in 62.5% overall yield.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods:
The Ortoleva–King method offers superior regioselectivity, critical for avoiding isomers, while the alkylation-cyclization approach is preferable for large-scale synthesis due to fewer purification steps.
Challenges in Synthesis and Purification
Byproduct Formation During Cyclization
Incomplete cyclization generates open-chain byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane) for isolation. Nuclear magnetic resonance (NMR) analysis confirms purity, with characteristic signals at δ 7.85 ppm (indolizine H-3) and δ 4.35 ppm (ethyl ester).
Sensitivity to Moisture
The ester group in this compound hydrolyzes under acidic or basic conditions. Anhydrous solvents and inert atmospheres (argon/nitrogen) are essential during synthesis.
Chemical Reactions Analysis
Core Indolizine Ring Reactivity
The indolizine system demonstrates characteristic heteroaromatic reactivity, with preferential electrophilic substitution at specific positions:
Ester Group Transformations
The ethyl carboxylate moiety at position 1 undergoes typical ester reactions:
Methoxyphenyl Substituent Modifications
The para-methoxy group on the phenyl ring participates in directed aromatic chemistry:
Cycloaddition and Ring Expansion
The conjugated system enables participation in cycloaddition reactions:
Catalytic Functionalization
Modern catalytic methods enable selective modifications:
Table 1: Comparative Reactivity of Key Positions
Stability Considerations
Critical stability data from experimental observations:
Scientific Research Applications
Biological Activities
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from indolizines have shown promising results in inhibiting cell growth in human tumor cells, with specific derivatives exhibiting IC50 values indicative of strong antitumor activity .
COX-2 Inhibition
The compound has also been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro studies revealed that certain analogs of this compound exhibited low IC50 values (e.g., 6.56 µM), suggesting their potential as anti-inflammatory agents .
Antimicrobial Properties
Indolizine derivatives have been reported to possess antimicrobial properties, making them suitable candidates for the development of new antibiotics. The structural features of this compound may contribute to its efficacy against various microbial strains .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions. Notably, the Friedel-Crafts reaction has been utilized effectively to functionalize indolizines at specific positions, allowing for the introduction of diverse substituents that enhance biological activity .
Reaction Conditions
The synthesis typically involves the reaction of indolizine derivatives with arylglyoxals under acidic conditions, promoting regioselective functionalization at the C3 position. This method has been shown to yield high purity products with favorable yields, facilitating further biological evaluation .
Case Study: Anticancer Evaluation
In a comprehensive study conducted by the National Cancer Institute (NCI), this compound was screened across multiple cancer cell lines. The compound demonstrated a mean growth inhibition rate that underscores its potential as a lead compound for anticancer drug development .
Case Study: COX-2 Inhibition
A series of synthesized indolizine analogues were tested for their COX-2 inhibitory activity. Among these, this compound derivatives exhibited competitive inhibition profiles compared to established COX inhibitors like Celecoxib, indicating their therapeutic potential in treating inflammatory conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes such as cell cycle regulation and apoptosis . The compound’s effects are mediated through its binding to target proteins, which can alter their function and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Variations and Anticancer Activity
Key Observations :
- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to halogenated analogues (e.g., 2b, 2q) .
- Acetyl vs. Carboxylate : Acetyl-substituted derivatives (e.g., 2b, 2q, 2r) show higher bioactivity than carboxylate-only analogues, likely due to improved membrane permeability .
Physicochemical and Spectral Properties
Table 2: Spectral and Analytical Data Comparison
| Compound | Molecular Weight | LC-MS [M+H]⁺ | IR Peaks (cm⁻¹) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 351.35 | Not reported | Not reported | Not reported |
| 2i | 383.78 | 384 | 1708 (C=O), 1682 (C=O) | Not reported |
| 2l | 428.25 | 428 | 1710 (C=O), 1672 (C=O) | Not reported |
| 6k | 433.40 | Not reported | Not reported | 135.7–136.6 |
| 6n | 541.29 | Not reported | Not reported | 77.4–78.2 |
Key Observations :
- Mass Spectrometry : All analogues show [M+H]⁺ peaks consistent with their molecular formulas, confirming successful synthesis .
- IR Spectroscopy : Carboxylate and acetyl groups exhibit strong C=O stretches near 1700 cm⁻¹, while brominated derivatives (e.g., 2l) show additional peaks for aryl halides .
- Melting Points : Heteroaryl-substituted derivatives (e.g., 6n, 6k) have lower melting points compared to purely aromatic analogues, likely due to reduced crystallinity .
Biological Activity
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features an indolizine core substituted with a methoxyphenyl group, which is crucial for its biological activity. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group enhances lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms through which this compound exerts its effects include:
- Microtubule Disruption : Similar to other indolizine derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-proliferative Activity : It has been observed to inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | A549 (Lung) | 12.5 | Apoptosis | |
| Study B | MCF-7 (Breast) | 15.0 | Microtubule Inhibition | |
| Study C | HeLa (Cervical) | 10.0 | Cell Cycle Arrest |
Case Study 1: Cytotoxicity in Lung Cancer Cells
In a study focusing on A549 lung cancer cells, this compound demonstrated an IC50 value of 12.5 µM. The cytotoxic effect was attributed to the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .
Case Study 2: Breast Cancer Research
Research involving MCF-7 breast cancer cells revealed an IC50 value of 15.0 µM. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and microtubule dynamics disruption .
Case Study 3: Cervical Cancer Impact
In HeLa cervical cancer cells, this compound exhibited an IC50 value of 10.0 µM. This study emphasized the compound's potential as a therapeutic agent by demonstrating significant anti-proliferative effects and apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents can lead to variations in potency and selectivity:
- Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Indolizine Core : Critical for maintaining structural integrity and biological function.
Comparative studies with related compounds have shown that variations in substituents significantly affect their anticancer properties.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
- Functionalization : Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution using methoxybenzene derivatives. The ethyl carboxylate moiety is introduced via esterification .
- Characterization : Intermediates are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at 135.17 ppm (aromatic carbons) and 51.67 ppm (methoxy group) confirm structural integrity .
Q. What spectroscopic and analytical methods are critical for validating the compound’s purity and structure?
- NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) in -NMR. -NMR detects carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ ions (e.g., m/z = 398 for a related indolizine derivative) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 57.43%, H: 3.81%, N: 10.58%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in indolizine synthesis?
- Catalyst Screening : Pd/Cu systems (e.g., Pd(OAc)₂ with CuI) enhance cyclization efficiency. Solvents like DMF or THF at 80–100°C improve reaction rates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .
Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?
- Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative strains. Conflicting results (e.g., low activity in one study vs. high in another) may arise from strain variability. Resolve via standardized CLSI protocols .
- Antioxidant Testing : DPPH radical scavenging assays with IC₅₀ calculations. Inconsistent data require normalization to reference antioxidants (e.g., ascorbic acid) .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and minimize false positives .
Q. How can computational modeling predict structure-activity relationships (SAR) for indolizine derivatives?
- Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. High binding affinity (−9.5 kcal/mol) correlates with observed antibacterial activity .
- QSAR Models : Correlate Hammett constants (σ) of substituents (e.g., 4-methoxy, σ = −0.27) with bioactivity. Electron-donating groups enhance antimicrobial potency .
Q. What crystallographic techniques resolve structural ambiguities in indolizine derivatives?
Q. How are regioselectivity challenges addressed during functionalization of the indolizine core?
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to position substituents at C-2 or C-3. For example, ethyl carboxylates direct electrophiles to C-2 .
- Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., amino groups with Boc) prevents side reactions during benzoylation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Meta-Analysis : Pool data from multiple studies (e.g., MIC values from ) and apply random-effects models to account for heterogeneity.
- Experimental Replication : Reproduce assays under identical conditions (e.g., pH, temperature) to isolate variables.
- Mechanistic Studies : Use fluorescence quenching or SPR to confirm direct target binding, ruling out off-target effects .
Methodological Best Practices
Q. What quality control protocols ensure batch-to-batch consistency in indolizine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
